molecular formula C10H9FN2O3S B351964 1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole CAS No. 898644-36-5

1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole

Cat. No.: B351964
CAS No.: 898644-36-5
M. Wt: 256.26g/mol
InChI Key: UFQOTJBNIVNKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole is a chemical compound characterized by the presence of a fluorine atom, a methoxy group, and a sulfonylimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: This compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antinociceptive and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is investigated for its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atom and methoxy group can also influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2-methoxyphenyl)sulfonylpyrrolidine: Similar in structure but contains a pyrrolidine ring instead of an imidazole ring.

    5-Fluoro-2-oxindole: Contains a fluorine atom and has been studied for its antinociceptive effects.

Uniqueness

1-(5-Fluoro-2-methoxyphenyl)sulfonylimidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonylimidazole moiety distinguishes it from other compounds with similar fluorine and methoxy substitutions.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3S/c1-16-9-3-2-8(11)6-10(9)17(14,15)13-5-4-12-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQOTJBNIVNKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.